
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes two chlorinated butenynyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the coupling of chlorinated alkyne precursors with a benzene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the alkyne and the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The chlorinated groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo substitution reactions can be harnessed to modify biomolecules, thereby altering their function and activity.
類似化合物との比較
1,4-Bis(4-bromobut-3-en-1-yn-1-yl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-iodobut-3-en-1-yn-1-yl)benzene: Contains iodine atoms, offering different reactivity and properties.
Uniqueness: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is unique due to its specific chlorinated groups, which provide distinct reactivity patterns compared to its brominated or iodinated analogs. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
特性
CAS番号 |
141135-34-4 |
|---|---|
分子式 |
C14H8Cl2 |
分子量 |
247.1 g/mol |
IUPAC名 |
1,4-bis(4-chlorobut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C14H8Cl2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h3-4,7-12H |
InChIキー |
WLNMGGHFINLQHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC=CCl)C#CC=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


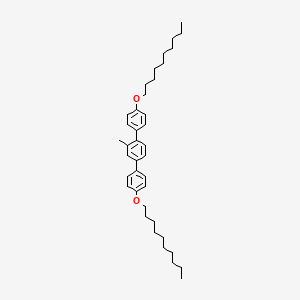
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
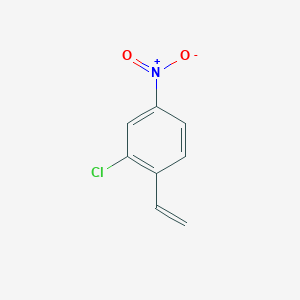
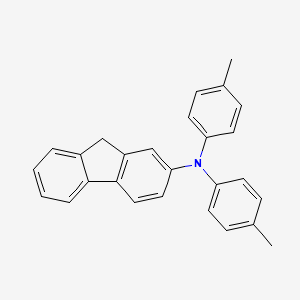
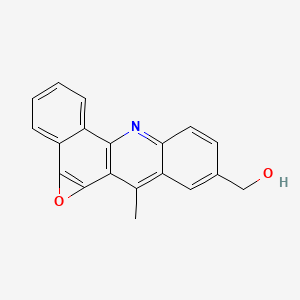
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
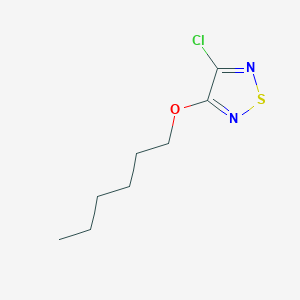
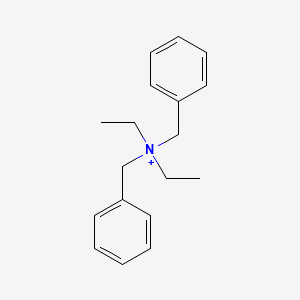
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
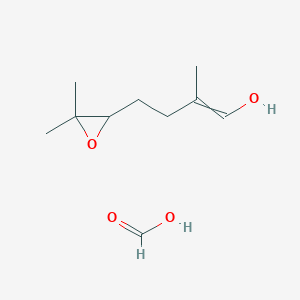
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
